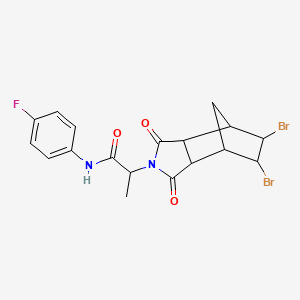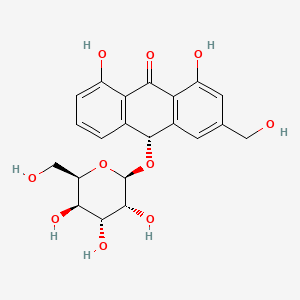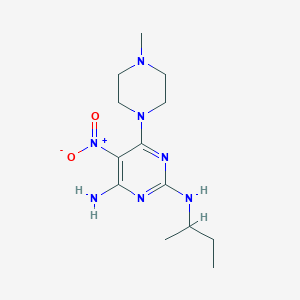
Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a naphthalene ring fused with a quinoline ring, which is further substituted with a phenyl group and a carboxylate ester group.
Preparation Methods
The synthesis of Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the Friedländer annulation reaction, which is a condensation reaction between 2-aminoaryl ketones and α-methylene ketones in the presence of an acid catalyst. This reaction typically requires high temperatures and can be carried out under solvent-free conditions or using a reusable catalyst such as phosphotungstic acid . Another method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and yield .
Chemical Reactions Analysis
Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent with a similar structure.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H19NO2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H19NO2/c1-18-8-7-13-23-24(17-25(28-26(18)23)20-10-3-2-4-11-20)27(29)30-22-15-14-19-9-5-6-12-21(19)16-22/h2-17H,1H3 |
InChI Key |
NTVQHWMRPSEMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12468060.png)

![3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12468081.png)

![N'-[2-(trifluoroacetyl)cyclohex-1-en-1-yl]biphenyl-4-carbohydrazide](/img/structure/B12468093.png)
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468094.png)

![2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12468114.png)


![4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B12468126.png)

![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12468134.png)

